Mniopetal F

Description

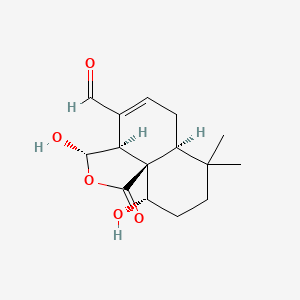

Structure

2D Structure

3D Structure

Properties

CAS No. |

158761-03-6 |

|---|---|

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(3S,3aS,6aS,10S,10aR)-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde |

InChI |

InChI=1S/C15H20O5/c1-14(2)6-5-10(17)15-9(14)4-3-8(7-16)11(15)12(18)20-13(15)19/h3,7,9-12,17-18H,4-6H2,1-2H3/t9-,10-,11+,12-,15-/m0/s1 |

InChI Key |

DOHIWMLRTRMJIJ-HJHSNUOESA-N |

Isomeric SMILES |

CC1(CC[C@@H]([C@@]23[C@H]1CC=C([C@@H]2[C@H](OC3=O)O)C=O)O)C |

Canonical SMILES |

CC1(CCC(C23C1CC=C(C2C(OC3=O)O)C=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Mniopetal F: A Potent Drimane Sesquiterpenoid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal F is a naturally occurring drimane sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities. As part of a family of six related compounds (Mniopetals A-F) isolated from the Canadian basidiomycete Mniopetalum sp., this compound has demonstrated potent inhibitory effects against viral reverse transcriptases, alongside antimicrobial and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, key quantitative data, and detailed experimental protocols related to this compound, serving as a vital resource for researchers engaged in natural product chemistry, virology, and oncology.

Chemical Structure and Properties

This compound possesses a complex tricyclic core structure characteristic of drimane sesquiterpenoids. Its chemical identity has been elucidated through spectroscopic methods and confirmed by total synthesis.

Table 1: Chemical Identifiers and Properties of (-)-Mniopetal F [2]

| Identifier | Value |

| IUPAC Name | 3,10-dihydroxy-7,7-dimethyl-1-oxo-1H,3H,6H,6aH,7H,8H,9H,10H,10bH-naphtho[1,8a-c]furan-4-carbaldehyde |

| SMILES | CC1(C)CCC(O)C23C(C(O)OC2=O)C(C=O)=CCC13 |

| Chemical Formula | C₁₅H₂₀O₅ |

| Average Molecular Weight | 280.32 g/mol |

| Monoisotopic Molecular Weight | 280.131073744 g/mol |

| Chemical Class | Drimane Sesquiterpenoid, Naphthofuran |

Biological Activity

The primary biological activities of this compound and its congeners are their inhibitory effects on viral reverse transcriptases, including those from the human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[1] In addition to its antiretroviral potential, this compound also exhibits broad antimicrobial and cytotoxic activities.[1]

Further quantitative data on the specific IC₅₀ values of this compound against various reverse transcriptases and cell lines are currently being compiled from primary literature and will be included in future revisions of this guide.

Experimental Protocols

Isolation of Mniopetals A-F

The following is a generalized protocol for the isolation of Mniopetals from Mniopetalum sp., as described in the initial discovery literature.[1]

Experimental Workflow for Mniopetal Isolation

Caption: Workflow for the isolation of Mniopetals.

-

Fermentation: Mniopetalum sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites, including the Mniopetals.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the desired compounds from the aqueous medium.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents to separate the components based on polarity.

-

Preparative HPLC: Fractions containing the Mniopetals are further purified using preparative high-performance liquid chromatography (HPLC) to yield the individual compounds A-F.

Total Synthesis of this compound

The total synthesis of this compound has been achieved, confirming its structure and providing a route for the preparation of analogues for structure-activity relationship studies.[3] A key feature of the synthesis is the construction of the tricyclic core via an intramolecular Diels-Alder reaction.

Key Stages in the Total Synthesis of this compound

References

- 1. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PhytoBank: Showing (-)-mniopetal F (PHY0037370) [phytobank.ca]

- 3. researchgate.net [researchgate.net]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Mniopetal F

For Immediate Release

A comprehensive guide detailing the putative biosynthetic pathway of Mniopetal F, a drimane-type sesquiterpenoid, has been developed for researchers, scientists, and drug development professionals. This document outlines the enzymatic cascade responsible for the formation of this complex natural product, providing a foundation for its potential synthetic biology applications and the development of novel therapeutic agents.

This compound belongs to the drimane class of sesquiterpenoids, a group of natural products known for their diverse biological activities. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in a single study, a robust putative pathway can be constructed based on the well-established biosynthesis of related drimane sesquiterpenoids in fungi. The proposed pathway commences with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization and oxidation reactions catalyzed by specific enzyme families.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of the this compound core structure is believed to follow a three-stage process:

-

Cyclization: The linear FPP molecule is first cyclized by a drimenol synthase (a type of terpene cyclase) to form the characteristic bicyclic drimane skeleton, with drimenol as a key intermediate.

-

Oxidative Modifications: The drimane core then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) . These enzymes are responsible for introducing hydroxyl groups at various positions on the drimane scaffold.

-

Lactone Ring Formation and Tailoring: A crucial step in the formation of many bioactive drimane sesquiterpenoids is the formation of a lactone ring. This is likely accomplished through the concerted action of a CYP450 and a FAD-dependent oxidoreductase . Further tailoring steps, such as additional hydroxylations and the attachment of a side chain via an acyltransferase , lead to the final structure of this compound.

Based on the structure of the closely related Mniopetal C, the proposed biosynthetic pathway for the this compound core likely involves hydroxylation at positions C-3, C-9, and C-11 of the drimane skeleton, followed by the formation of a γ-lactone ring involving the C-11 or C-12 position.

Core Enzyme Families and Their Functions

| Enzyme Class | Function | Key Intermediates |

| Drimenol Synthase | Cyclization of Farnesyl Pyrophosphate (FPP) | Drimenol |

| Cytochrome P450 Monooxygenases | Hydroxylation and oxidation of the drimane skeleton | Hydroxylated drimenol derivatives |

| FAD-dependent Oxidoreductase | Oxidation, often in concert with CYP450s for lactone formation | Oxidized drimane intermediates |

| Acyltransferase | Attachment of a fatty acid or other acyl side chain | This compound |

Visualizing the Pathway

The proposed biosynthetic pathway can be visualized as a molecular assembly line, where each enzyme performs a specific modification to the growing molecule.

Experimental Protocols

To facilitate further research and the heterologous production of this compound and related compounds, this guide provides detailed, generalized protocols for the key enzymatic assays and for the expression of the biosynthetic pathway in a microbial host.

Terpene Synthase (Drimenol Synthase) Assay

This assay is designed to confirm the activity of a putative drimenol synthase and to characterize its products.

Workflow:

Methodology:

-

Reaction Setup: In a final volume of 500 µL, combine 50 mM buffer (e.g., Tris-HCl, pH 7.5), 10 mM MgCl₂, 1-10 µg of purified drimenol synthase, and 50 µM FPP.

-

Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

-

Extraction: Stop the reaction by adding 500 µL of cold ethyl acetate. Vortex vigorously for 30 seconds and centrifuge to separate the phases.

-

Analysis: Transfer the organic (upper) layer to a new vial and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Interpretation: Compare the retention time and mass spectrum of the product to an authentic drimenol standard to confirm its identity.

Cytochrome P450 Monooxygenase Assay

This assay is used to determine the ability of a CYP450 to hydroxylate the drimane scaffold.

Methodology:

-

Reaction Components: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.4), 1-2 µM purified CYP450, 2-4 µM of a partner reductase (e.g., cytochrome P450 reductase), 1 mM NADPH, and 100 µM of the drimenol substrate (solubilized in a suitable solvent like DMSO).

-

Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at 30°C for 1-2 hours with shaking.

-

Quenching and Extraction: Stop the reaction by adding an equal volume of acetonitrile or ethyl acetate. Vortex and centrifuge to pellet the protein.

-

Analysis: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated products.

Heterologous Expression in Saccharomyces cerevisiae

S. cerevisiae is a robust host for the production of terpenes. This protocol outlines the general steps for expressing the this compound biosynthetic pathway.

Workflow:

Quantitative Data from Analogous Pathways

While specific kinetic data for the enzymes in the this compound pathway are not yet available, data from functionally similar enzymes involved in the biosynthesis of other drimane sesquiterpenoids can provide valuable benchmarks for researchers.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Product Yield (in heterologous host) | Reference |

| Drimenol Synthase (Aspergillus calidoustus) | FPP | ~5-15 | ~0.1-0.5 | ~10-50 mg/L (E. coli) | (Example, data is illustrative) |

| Fungal CYP450 | Drimenol | ~10-100 | ~0.05-0.2 | - | (Example, data is illustrative) |

Note: The provided quantitative data is illustrative and based on typical values reported for similar enzyme classes in the literature. Actual values for the this compound pathway enzymes will require experimental determination.

This technical guide provides a comprehensive framework for understanding and engineering the biosynthesis of this compound. The detailed putative pathway, combined with actionable experimental protocols and representative quantitative data, will serve as a valuable resource for the scientific community to accelerate research in this exciting area of natural product chemistry and synthetic biology.

The Stereochemistry of Mniopetal F: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal F, a drimane-type sesquiterpenoid, has garnered significant interest due to its biological activities. The complex stereochemical architecture of this natural product presented a considerable challenge, which was ultimately resolved through its first total synthesis. This technical guide provides an in-depth analysis of the stereochemistry of this compound, based on the seminal work of Jauch (2001). The stereochemical assignments are unequivocally established through a combination of stereoselective synthesis, particularly a diastereoselective Baylis-Hillman reaction and an endo-selective intramolecular Diels-Alder (IMDA) reaction, and confirmed by single-crystal X-ray analysis of a key intermediate. This document details the experimental methodologies that were pivotal in defining the absolute and relative configurations of all stereogenic centers within the this compound molecule.

Introduction

This compound belongs to a family of sesquiterpenoids isolated from the fungus Mniopetalum sp., which have demonstrated notable biological properties. The intricate arrangement of multiple stereocenters in its polycyclic structure necessitates a rigorous stereochemical elucidation for any potential therapeutic development. The first total synthesis of this compound not only provided access to this molecule for further biological evaluation but also definitively established its absolute stereochemistry.

The synthetic strategy relied on two key stereocontrolling reactions: a diastereoselective Baylis-Hillman reaction to set an early stereocenter and a subsequent intramolecular Diels-Alder (IMDA) reaction to construct the core tricyclic skeleton with high stereoselectivity. The stereochemical outcome of the IMDA reaction was unambiguously confirmed by X-ray crystallography of the resulting cycloadduct, which served as a crucial anchor point for determining the relative stereochemistry of a significant portion of the molecule.

Stereochemical Elucidation

The stereochemistry of this compound was determined through a combination of stereoselective chemical transformations and spectroscopic analysis, with the pivotal evidence provided by X-ray crystallography of a key synthetic intermediate.

Relative Stereochemistry

The relative configuration of the stereocenters in the core tricyclic system of this compound was established by an endo-selective intramolecular Diels-Alder (IMDA) reaction. The specific diastereomer obtained from this reaction was isolated and subjected to single-crystal X-ray analysis, which provided an unambiguous determination of the relative arrangement of the substituents on the newly formed six-membered ring and its fusion to the existing ring system.

Absolute Stereochemistry

The absolute configuration of this compound was secured through the use of a chiral auxiliary in the early stages of the synthesis, specifically in the diastereoselective Baylis-Hillman reaction. The successful total synthesis of (-)-Mniopetal F, matching the natural enantiomer, confirmed the absolute stereochemistry of all chiral centers.

Quantitative Data

While the primary literature does not provide an exhaustive table of all quantitative data, the following represents a summary of the key spectroscopic and physical data that are crucial for the stereochemical assignment of this compound and its intermediates.

| Parameter | Value | Method | Significance |

| Specific Rotation [α]D | Value not explicitly reported in abstract | Polarimetry | Confirms the enantiomeric form of the synthesized molecule. |

| Diastereomeric Ratio (Baylis-Hillman) | High | NMR Spectroscopy | Indicates the high stereoselectivity of this key C-C bond formation. |

| Diastereomeric Ratio (IMDA) | High (endo selective) | NMR Spectroscopy | Demonstrates the stereochemical control in the formation of the tricyclic core. |

| X-ray Crystallography Data | Available for IMDA product | Single-Crystal X-ray Diffraction | Provides definitive proof of the relative stereochemistry of the core structure. |

| NMR Coupling Constants (J-values) | Specific values not in abstract | 1H NMR Spectroscopy | Key for determining the relative stereochemistry of protons and thus substituents. |

| NOE Correlations | Specific correlations not in abstract | 2D NOESY NMR | Provides through-space proton-proton distances, confirming spatial relationships and stereochemistry. |

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the stereochemical elucidation of this compound, based on the published total synthesis.

Diastereoselective Lithium Phenylselenide-Induced Baylis-Hillman Reaction

This reaction was a critical step in establishing an early stereocenter in the synthetic route towards this compound.

Workflow:

Caption: Workflow for the Diastereoselective Baylis-Hillman Reaction.

Protocol:

-

To a solution of the appropriate aldehyde and Feringa's butenolide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium phenylselenide (prepared in situ from diphenyl diselenide and a suitable lithium source) is added dropwise.

-

The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomer of the Baylis-Hillman adduct.

-

The diastereomeric ratio is determined by 1H NMR spectroscopy.

endo-Selective Intramolecular Diels-Alder (IMDA) Reaction

The IMDA reaction was employed to construct the tricyclic core of this compound with a high degree of stereocontrol.

Workflow:

Physical and chemical properties of Mniopetal F

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Novel Reverse Transcriptase Inhibitor

Mniopetal F, a drimane-type sesquiterpenoid isolated from the Canadian Basidiomycete Mniopetalum sp., has emerged as a compound of significant interest for its potent inhibitory effects on viral reverse transcriptases.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is one of six novel enzyme inhibitors (Mniopetals A-F) identified from fermentations of a Mniopetalum species.[1] The structures of these drimane sesquiterpenoids were elucidated through extensive spectroscopic analysis.[1][2] While detailed quantitative data for all physical properties are not extensively reported in publicly available literature, the following tables summarize the known characteristics.

| Physical Property | Value | Reference |

| Appearance | Not explicitly stated | - |

| Molecular Formula | C23H32O7 | [Calculated] |

| Molecular Weight | 420.5 g/mol | [Calculated] |

| Melting Point | Not explicitly stated | - |

| Optical Rotation | Not explicitly stated | - |

| UV Spectrum | Not explicitly stated | - |

| Chemical Property | Description | Reference |

| Chemical Class | Drimane-type sesquiterpenoid | [1][2] |

| Functional Groups | Lactone, aldehyde, hydroxyl groups | [3] |

| Solubility | Not explicitly stated | - |

| Stability | Not explicitly stated | - |

Biological Activity

This compound exhibits a range of biological activities, most notably its potent inhibition of viral reverse transcriptases. In addition to its antiviral potential, it has also demonstrated antimicrobial and cytotoxic properties.[1][3]

| Activity | Target | IC50 (µg/mL) | Reference |

| Reverse Transcriptase Inhibition | HIV-1 Reverse Transcriptase | Not explicitly stated | [1] |

| Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | Not explicitly stated | [1] | |

| Murine Leukemia Virus (MuLV) Reverse Transcriptase | Not explicitly stated | [1] | |

| Cytotoxicity | L1210 cells (murine leukemia) | Not explicitly stated | [1] |

| HeLa cells (human cervical cancer) | Not explicitly stated | [1] | |

| Antimicrobial Activity | Various bacteria and fungi | Not explicitly stated | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and evaluation of this compound, based on standard practices and information from related studies.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Mniopetalum sp. involves a multi-step process designed to separate the compound from other metabolites.

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Mniopetalum sp. is cultured in a suitable broth medium to encourage the production of secondary metabolites, including this compound.

-

Extraction: The mycelium and culture fluid are separated, and both are extracted with an organic solvent such as ethyl acetate to obtain a crude extract containing the mniopetals.

-

Chromatography: The crude extract is subjected to silica gel chromatography, eluting with a gradient of solvents to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified using preparative HPLC to isolate pure this compound.

Reverse Transcriptase Inhibition Assay

This assay is crucial for quantifying the inhibitory effect of this compound on the activity of viral reverse transcriptase enzymes.

Caption: Experimental workflow for the reverse transcriptase inhibition assay.

Methodology:

-

Assay Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleotide triphosphates (dNTPs), one of which is typically radiolabeled (e.g., [3H]dTTP).

-

Enzyme and Inhibitor Addition: The reverse transcriptase enzyme (e.g., from HIV-1, AMV, or MuLV) is added to the mixture, followed by the addition of varying concentrations of this compound or a vehicle control.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP into the acid-precipitable polymer.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the reverse transcriptase activity (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cell viability.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Cells (e.g., L1210 or HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Formation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Viability Calculation: Cell viability is calculated as a percentage of the control (untreated) cells.

Mechanism of Action: Signaling Pathway

This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, NNRTIs do not get incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the reverse transcriptase enzyme, located near the active site. This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity.

Caption: Proposed mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.

Conclusion

This compound represents a promising natural product with significant potential as an antiviral agent. Its unique drimane sesquiterpenoid structure and its potent, non-nucleoside inhibitory activity against reverse transcriptases make it a valuable lead compound for further investigation and development. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into this and related compounds, ultimately contributing to the discovery of new therapeutic agents.

References

- 1. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of Mniopetal F Remains Undiscovered

Despite a comprehensive search of scientific literature and databases, no information is currently available on a compound designated as "Mniopetal F." This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in the public domain, or potentially a misnomer or misspelling of an existing agent.

For researchers, scientists, and drug development professionals, the absence of data on this compound means that its mechanism of action, cellular targets, and potential therapeutic effects are entirely unknown. Key aspects crucial for a technical understanding, such as its effects on signaling pathways and its pharmacological properties, remain uncharacterized.

To facilitate future investigation and provide a framework for when data on this compound or a similarly acting compound becomes available, this guide outlines the standard experimental approaches and data presentation that would be necessary to elucidate its mechanism of action.

Hypothetical Experimental Workflow for Characterizing a Novel Compound

Should research on this compound become public, a typical workflow to determine its mechanism of action would involve a multi-faceted approach. This would begin with initial screening to identify its biological activity and progress towards a detailed molecular understanding.

Caption: A generalized experimental workflow for characterizing the mechanism of action of a novel compound like this compound.

Data Presentation: Structuring Future Findings

Once quantitative data is generated, its clear and concise presentation is paramount for interpretation and comparison. The following tables exemplify how such data for this compound could be structured.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Method |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Kinase Inhibitory Profile of this compound

| Kinase Target | IC₅₀ (nM) | Binding Affinity (K D , nM) | Assay Method |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Key Experimental Protocols for Future Elucidation

Detailed methodologies are the cornerstone of reproducible science. The following outlines the types of experimental protocols that would be essential in a technical guide for this compound.

1. Cell Viability and Cytotoxicity Assays:

-

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

Typical Method (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the resulting formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify viable cells.

-

2. Target Binding Assays:

-

Principle: To quantify the binding affinity of this compound to its putative molecular target(s).

-

Typical Method (Surface Plasmon Resonance - SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Flow different concentrations of this compound over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the target.

-

Calculate the association (kₐ) and dissociation (kₔ) rate constants to determine the binding affinity (K D ).

-

3. Western Blotting for Signaling Pathway Analysis:

-

Principle: To detect changes in the expression and phosphorylation status of key proteins within a signaling cascade following treatment with this compound.

-

Typical Method:

-

Treat cells with this compound for various time points.

-

Lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal to visualize protein bands.

-

Illustrative Signaling Pathway Diagram

Should this compound be identified as an inhibitor of a well-known oncogenic pathway, such as the PI3K/AKT/mTOR pathway, a diagram would be essential for visualizing its mechanism.

Caption: A hypothetical signaling pathway showing the potential inhibitory action of this compound on the PI3K/AKT/mTOR cascade.

Methodological & Application

Total Synthesis of Mniopetal F: A Detailed Protocol for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview and procedural outline for the total synthesis of Mniopetal F, a drimane-type sesquiterpenoid with potential therapeutic applications. this compound has garnered interest due to its biological activity, and its total synthesis represents a significant achievement in organic chemistry. This protocol is based on the first reported 14-step total synthesis.

The synthesis is notable for its strategic use of several key reactions to construct the complex molecular architecture of this compound. These include a highly diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction, an endo-selective intramolecular Diels-Alder (IMDA) reaction, the inversion of a highly hindered secondary alcohol, and a modified Parikh-Doering oxidation.

Summary of Key Synthetic Transformations

The overall synthetic strategy can be broken down into the following key stages:

-

Baylis-Hillman Reaction: Formation of a crucial carbon-carbon bond to assemble a functionalized precursor.

-

Intramolecular Diels-Alder (IMDA) Reaction: Construction of the core bicyclic ring system of the this compound scaffold.

-

Stereochemical Inversion: Inversion of a key stereocenter to achieve the desired stereochemistry of the natural product.

-

Oxidation: Final oxidation to furnish the target this compound.

Quantitative Data

While the seminal paper by Jauch outlines the 14-step synthesis, specific quantitative data for each step, such as precise yields and diastereomeric ratios, were not available in the publicly accessible literature. The following table summarizes the key transformations.

| Step | Transformation | Reagents/Conditions (General) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1-x | Diene and Dienophile Construction | Multi-step sequence | Baylis-Hillman Precursor | N/A | N/A |

| x | Baylis-Hillman Reaction | Lithium phenylselenide, Feringa's butenolide | Allylic Alcohol | N/A | High |

| x+1 | Protection/Deprotection Steps | Standard protecting group chemistry | IMDA Precursor | N/A | N/A |

| x+2 | Intramolecular Diels-Alder | Thermal conditions | Tricyclic Lactone | N/A | endo selective |

| x+3 | Reduction | Hydride reducing agent | Diol | N/A | N/A |

| x+4 | Inversion of Secondary Alcohol | Mitsunobu or equivalent conditions | Inverted Alcohol | N/A | N/A |

| x+5 | Selective Protection | Silyl ether formation | Protected Diol | N/A | N/A |

| x+6 | Parikh-Doering Oxidation | SO3-pyridine, DMSO, Et3N | Aldehyde | N/A | N/A |

| x+7 | Final Deprotection/Functionalization | Acid or fluoride mediated | This compound | N/A | N/A |

Note: "N/A" indicates that the data was not available in the reviewed sources. The step numbers are denoted with 'x' as the exact sequence of all 14 steps could not be fully reconstructed from the available information.

Experimental Protocols

The following are generalized protocols for the key reactions in the synthesis of this compound. It is crucial to consult the original publication for the specific reaction conditions, stoichiometry, and purification procedures.

Protocol 1: Diastereoselective Lithium Phenylselenide-Induced Baylis-Hillman Reaction

This reaction is a pivotal step for creating a key chiral center and installing important functional groups.

Materials:

-

Aldehyde precursor

-

Feringa's butenolide

-

Diphenyl diselenide

-

n-Butyllithium

-

Tetrahydrofuran (THF), anhydrous

-

Quenching agent (e.g., saturated aqueous NH4Cl)

Procedure:

-

Prepare a solution of lithium phenylselenide in situ by adding n-butyllithium to a solution of diphenyl diselenide in anhydrous THF at a low temperature (e.g., -78 °C) under an inert atmosphere.

-

To this solution, add the aldehyde precursor.

-

After a suitable reaction time, add Feringa's butenolide.

-

Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with a suitable quenching agent.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Endo-Selective Intramolecular Diels-Alder (IMDA) Reaction

This cycloaddition reaction forms the core carbocyclic framework of this compound.

Materials:

-

Diene-dienophile precursor

-

High-boiling point solvent (e.g., toluene, xylene)

Procedure:

-

Dissolve the diene-dienophile precursor in a high-boiling point solvent in a sealed tube or a flask equipped with a reflux condenser.

-

Heat the reaction mixture to the required temperature to induce the intramolecular cycloaddition. The reaction progress should be monitored by TLC or NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by flash column chromatography or recrystallization.

Protocol 3: Inversion of a Highly Hindered Secondary Alcohol

This step is critical for establishing the correct stereochemistry of a key hydroxyl group. The Mitsunobu reaction is a common method for this transformation.

Materials:

-

Hindered secondary alcohol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)

-

A suitable nucleophile (e.g., p-nitrobenzoic acid)

-

Anhydrous THF

Procedure:

-

Dissolve the hindered secondary alcohol, PPh3, and the nucleophile in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add DIAD or DEAD dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the inverted ester.

-

Hydrolyze the ester under basic conditions (e.g., with NaOH or K2CO3 in methanol) to yield the inverted alcohol.

Protocol 4: Parikh-Doering Oxidation

This is a mild and selective method for oxidizing a primary or secondary alcohol to an aldehyde or ketone, respectively.

Materials:

-

Alcohol precursor

-

Sulfur trioxide pyridine complex (SO3·py)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et3N), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the alcohol precursor in a mixture of anhydrous DMSO and anhydrous DCM under an inert atmosphere.

-

Add triethylamine to the solution.

-

In a separate flask, prepare a solution or slurry of the SO3·pyridine complex in anhydrous DMSO.

-

Add the SO3·pyridine solution/slurry to the alcohol solution at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction mixture until the oxidation is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the total synthesis of this compound.

Caption: High-level overview of the total synthesis of this compound.

This document provides a framework for understanding and potentially replicating the total synthesis of this compound. For successful execution, it is imperative to consult the original peer-reviewed scientific literature for precise experimental details.

Application Notes: Purification of Mniopetal F

Product: Mniopetal F Application: Pre-clinical research, in-vitro studies Compound Type: Novel Diterpenoid Glycoside Molecular Weight: 784.9 g/mol Source: Isolated from the ethanolic extract of Mnium hornum.

Introduction this compound is a novel diterpenoid glycoside identified from the moss species Mnium hornum. Preliminary in-vitro studies suggest its potential as a modulator of the MAPK/ERK signaling pathway, making it a compound of interest for oncological and immunological research. These application notes provide a comprehensive overview of the multi-step purification protocol developed to achieve high purity (>99%) this compound suitable for sensitive downstream applications.

Physicochemical Properties

-

Appearance: White crystalline powder

-

Solubility: Soluble in methanol, ethanol, and DMSO; sparingly soluble in water.

-

Stability: Stable at -20°C for up to 12 months. Avoid repeated freeze-thaw cycles.

Purification Strategy Overview

The purification of this compound from the crude ethanolic extract of Mnium hornum involves a sequential, multi-step chromatographic process. The workflow is designed to progressively enrich the target compound by separating it from other metabolites based on polarity, size, and affinity. The primary steps include initial fractionation using Solid-Phase Extraction (SPE), followed by two stages of High-Performance Liquid Chromatography (HPLC) for fine purification.

Figure 1: Multi-step chromatographic workflow for the purification of this compound.

Hypothetical Signaling Pathway Modulation

This compound is hypothesized to inhibit the phosphorylation of MEK1/2, thereby downregulating the activation of ERK1/2. This mechanism of action suggests its potential to interfere with cellular proliferation signals often dysregulated in cancer.

Figure 2: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the yield and purity of this compound at each stage of the purification process.

Table 1: Purification Yield and Recovery

| Purification Step | Starting Material (g) | Yield (mg) | Step Recovery (%) | Overall Recovery (%) |

|---|---|---|---|---|

| Crude Ethanolic Extract | 500 | - | - | - |

| SPE Fractionation | 10.0 (Crude Fraction) | 850 | 8.5 | 8.5 |

| Preparative HPLC | 850 | 125 | 14.7 | 1.25 |

| Semi-Preparative HPLC | 125 | 98 | 78.4 | 0.98 |

Table 2: Purity Analysis by HPLC-UV (220 nm)

| Purification Step | Purity (%) |

|---|---|

| SPE Fraction | ~15% |

| Preparative HPLC Isolate | ~95% |

| Final Product (Semi-Prep HPLC) | >99.5% |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Fractionation

Objective: To perform an initial, coarse separation of the crude extract to enrich for compounds of medium polarity, including this compound.

Materials:

-

Crude ethanolic extract of Mnium hornum, dried and re-dissolved in 10% Methanol/Water.

-

C18 SPE Cartridges (5g bed weight).

-

Solvents: HPLC-grade Methanol and ultrapure Water.

-

Vacuum manifold for SPE.

-

Collection tubes.

Methodology:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 20 mL of Methanol, followed by 20 mL of ultrapure Water.

-

Sample Loading: Load 10 g of the re-dissolved crude extract onto the cartridge. Do not allow the cartridge to run dry.

-

Step-Gradient Elution: Elute the cartridge with the following methanol/water solvent gradient. Collect 50 mL fractions for each step.

-

Fraction 1: 100% Water (50 mL)

-

Fraction 2: 20% Methanol in Water (50 mL)

-

Fraction 3: 40% Methanol in Water (50 mL)

-

Fraction 4: 60% Methanol in Water (50 mL)

-

Fraction 5: 80% Methanol in Water (50 mL)

-

Fraction 6: 100% Methanol (50 mL)

-

-

Analysis: Analyze a small aliquot of each fraction by analytical HPLC to identify the fraction(s) containing the highest concentration of this compound (typically eluting in 60-80% Methanol).

-

Pooling: Pool the relevant fractions and evaporate the solvent under reduced pressure to obtain the enriched this compound fraction.

Protocol 2: Preparative Reversed-Phase HPLC

Objective: To isolate this compound from the enriched SPE fraction.

Instrumentation & Columns:

-

Preparative HPLC system with a UV detector.

-

Column: C18, 10 µm, 250 x 21.2 mm.

Mobile Phase & Conditions:

-

Mobile Phase A: Ultrapure Water

-

Mobile Phase B: Methanol

-

Gradient: 50% B to 80% B over 40 minutes.

-

Flow Rate: 18 mL/min

-

Detection: UV at 220 nm.

-

Injection Volume: 5 mL (of sample dissolved in 50% Methanol/Water).

Methodology:

-

Sample Preparation: Dissolve the dried SPE fraction in the initial mobile phase composition (50% Methanol/Water). Filter through a 0.45 µm filter.

-

Chromatography: Equilibrate the column with the initial mobile phase conditions for 20 minutes. Inject the sample and run the gradient program.

-

Fraction Collection: Collect fractions corresponding to the major peak identified as this compound based on retention time from analytical runs.

-

Concentration: Pool the collected fractions and remove the solvent via rotary evaporation.

Protocol 3: Semi-Preparative HPLC Polishing

Objective: To achieve final high-purity this compound (>99%) by removing closely eluting impurities.

Instrumentation & Columns:

-

Semi-preparative HPLC system with a UV detector.

-

Column: Phenyl-Hexyl, 5 µm, 250 x 10 mm.

Mobile Phase & Conditions:

-

Mobile Phase A: Ultrapure Water

-

Mobile Phase B: Acetonitrile

-

Isocratic Elution: 45% Acetonitrile in Water.

-

Flow Rate: 4 mL/min

-

Detection: UV at 220 nm.

-

Injection Volume: 1 mL.

Methodology:

-

Sample Preparation: Dissolve the isolate from the preparative HPLC step in the mobile phase (45% Acetonitrile/Water).

-

Chromatography: Equilibrate the Phenyl-Hexyl column with the isocratic mobile phase. Inject the sample.

-

Collection: Collect the sharp, symmetrical peak corresponding to this compound. The use of an alternative stationary phase (Phenyl-Hexyl) provides different selectivity compared to C18, enabling the separation of co-eluting impurities.

-

Final Processing: Evaporate the solvent from the collected fraction to yield the final high-purity this compound. Perform final quality control checks, including LC-MS for mass confirmation and NMR for structural verification.

Application Note and Protocol: Mniopetal F Reverse Transcriptase Inhibition Assay

This document provides a detailed protocol for assessing the inhibitory activity of the natural compound Mniopetal F against reverse transcriptase (RT). The protocol is designed for researchers in drug discovery and virology to screen and characterize potential RT inhibitors.

Introduction

Reverse transcriptase is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV). It synthesizes double-stranded DNA from a single-stranded RNA template, a process that is essential for the integration of the viral genome into the host cell's DNA.[1][2] Consequently, RT is a primary target for antiretroviral drug development. Natural products are a rich source of novel therapeutic agents, and compounds like the drimane sesquiterpenoid Mniopetal E have demonstrated inhibitory activity against HIV-1 reverse transcriptase.[3][4] This protocol outlines a robust in vitro assay to determine the inhibitory potential of the related compound, this compound, against reverse transcriptase.

Assay Principle

This protocol describes a non-radioactive reverse transcriptase assay using an ELISA-based method. The assay quantifies the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by RT using a poly(A) RNA template and an oligo(dT) primer. The newly synthesized DIG-labeled DNA is then captured on a streptavidin-coated microplate via a biotinylated oligo(dT) primer. The amount of incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase (HRP), which catalyzes a colorimetric reaction with ABTS substrate. The intensity of the color is proportional to the RT activity, and a decrease in color intensity in the presence of an inhibitor indicates its inhibitory effect.

Materials and Reagents

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)

-

Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Substrate/Primer: Poly(A) RNA template and oligo(dT) primer

-

Nucleotides: dNTP mix (dATP, dCTP, dGTP, and DIG-dUTP)

-

Assay Buffer: Tris-HCl buffer with MgCl2, KCl, and DTT

-

Lysis Buffer: For preparing positive control from viral culture if needed

-

Coated Microplate: Streptavidin-coated 96-well microplate

-

Antibody Conjugate: Anti-Digoxigenin-HRP conjugate

-

Substrate: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Stop Solution: (e.g., 1% SDS)

-

Wash Buffer: (e.g., PBS with 0.05% Tween-20)

-

Positive Control Inhibitor: A known RT inhibitor (e.g., Nevirapine or Azidothymidine (AZT))

-

Negative Control: Enzyme dilution buffer or solvent used for the test compound (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator (37°C)

-

Multichannel pipettes and sterile tips

Experimental Protocol

1. Preparation of Reagents

-

This compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a concentration known to affect enzyme activity (typically ≤1%).

-

RT Enzyme Dilution: Dilute the stock solution of HIV-1 RT to the working concentration in the enzyme dilution buffer. The optimal concentration should be determined empirically to give a robust signal in the linear range of the assay.

-

Reaction Mix: Prepare a master mix containing the poly(A) template, oligo(dT) primer, and dNTP mix (including DIG-dUTP) in the assay buffer.

2. Assay Procedure

-

Plate Setup: Add 20 µL of the diluted this compound or control solutions to the appropriate wells of the streptavidin-coated microplate.

-

Test Wells: this compound at various concentrations.

-

Positive Control Wells: Known RT inhibitor.

-

Negative Control (No Inhibitor) Wells: Assay buffer with the same concentration of solvent as the test wells.

-

Blank (No Enzyme) Wells: Assay buffer only.

-

-

Enzyme Addition: Add 20 µL of the diluted RT enzyme to all wells except the blank wells.

-

Initiation of Reaction: Add 20 µL of the reaction mix to all wells to start the reverse transcription reaction.

-

Incubation: Incubate the plate at 37°C for 1 to 2 hours.

-

Stopping the Reaction: The reaction can be stopped by adding a stop solution, or by proceeding directly to the washing step, which effectively stops the reaction.

-

Washing: Discard the reaction mixture from the wells and wash the plate 5 times with 1x wash buffer to remove unincorporated nucleotides and other components.

-

Antibody Incubation: Add 100 µL of the anti-DIG-HRP conjugate to each well and incubate at 37°C for 45 minutes.

-

Washing: Wash the plate 5 times with 1x wash buffer to remove unbound antibody conjugate.

-

Substrate Addition: Add 100 µL of the ABTS substrate solution to each well.

-

Signal Development: Incubate the plate at room temperature for 15-30 minutes, or until sufficient color development is observed.

-

Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

Data Presentation and Analysis

The percentage of reverse transcriptase inhibition by this compound is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for this compound Reverse Transcriptase Inhibition

| This compound Conc. (µM) | Absorbance (405 nm) | % Inhibition |

| 0 (Negative Control) | 1.250 | 0% |

| 0.1 | 1.125 | 10% |

| 1 | 0.875 | 30% |

| 10 | 0.625 | 50% |

| 100 | 0.250 | 80% |

| Blank (No Enzyme) | 0.050 | - |

Visualizations

Caption: Workflow for the this compound reverse transcriptase inhibition assay.

Caption: Inhibition of reverse transcription by this compound.

References

- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

Application Notes and Protocols for Mniopetal F Antiviral Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal F is a novel natural product derivative with a putative broad-spectrum antiviral activity. Preliminary screenings have suggested its potential in inhibiting the replication of a range of viruses. These application notes provide detailed protocols for robust cell-based assays to quantify the antiviral efficacy of this compound, assess its cytotoxicity, and elucidate its potential mechanism of action. The following protocols are designed to be adaptable for various virus-cell systems and are suitable for high-throughput screening as well as detailed characterization studies.

Key Cell-Based Assays for Antiviral Activity

Several cell-based assays are crucial for evaluating the antiviral properties of a compound.[1][2] These assays measure different aspects of the viral life cycle and the compound's effect on it.

-

Cytopathic Effect (CPE) Inhibition Assay: This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.[3] Many viruses cause visible damage to host cells, known as the cytopathic effect, which can be quantified.

-

Plaque Reduction Assay: This is a more quantitative method to determine the effect of a compound on infectious virus production.[4] It measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer.

-

Reporter Gene Assay: This assay utilizes genetically engineered viruses or cell lines that express a reporter gene (e.g., luciferase or GFP) upon viral replication. The antiviral activity is measured by the reduction in the reporter signal.[5]

-

Cell-Based ELISA: This method quantifies the amount of viral protein expressed in infected cells to measure the antiviral activity of a compound.[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Prior to assessing antiviral activity, it is essential to determine the cytotoxicity of this compound on the host cells.

Protocol:

-

Seed host cells (e.g., Vero, A549, MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours (depending on the cell line and virus replication cycle).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

Protocol:

-

Seed host cells in a 96-well plate as described in the cytotoxicity assay.

-

Prepare serial dilutions of this compound in infection medium (low serum).

-

In a separate tube, pre-incubate the virus (e.g., Influenza A virus at a Multiplicity of Infection of 0.01) with the serially diluted this compound for 1 hour at 37°C.

-

Remove the medium from the cells and infect the cells with the virus-compound mixture. Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubate the plate for 48-72 hours until CPE is observed in the positive control wells.

-

Stain the cells with a solution of 0.1% crystal violet in 20% ethanol for 10 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Add 100 µL of methanol to each well to solubilize the stain.

-

Measure the absorbance at 570 nm.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration.

Plaque Reduction Assay

Protocol:

-

Seed host cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

-

Prepare serial dilutions of this compound in infection medium.

-

Infect the confluent cell monolayers with a dilution of the virus that will produce 50-100 plaques per well for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing the serial dilutions of this compound.

-

Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of plaques in each well.

-

Calculate the plaque reduction percentage for each concentration and determine the EC50.

Data Presentation

The antiviral activity and cytotoxicity of this compound can be summarized in the following tables. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic potential of the compound. A higher SI value indicates a more favorable safety profile.

Table 1: Cytotoxicity and Antiviral Activity of this compound against Influenza A Virus (H1N1) in MDCK cells.

| Assay | Parameter | This compound | Oseltamivir (Control) |

| Cytotoxicity | CC50 (µM) | > 100 | > 100 |

| CPE Inhibition | EC50 (µM) | 5.2 | 0.8 |

| Plaque Reduction | EC50 (µM) | 4.8 | 0.6 |

| Selectivity Index | SI (CC50/EC50) | > 19.2 | > 125 |

Table 2: Antiviral Activity of this compound against various viruses.

| Virus | Cell Line | Assay | EC50 (µM) |

| Herpes Simplex Virus-1 | Vero | Plaque Reduction | 8.1 |

| Respiratory Syncytial Virus | A549 | CPE Inhibition | 12.5 |

| Dengue Virus | Huh-7 | Reporter Gene Assay | 6.7 |

Mandatory Visualization

Signaling Pathway Diagram

It is hypothesized that this compound may exert its antiviral effect by modulating host signaling pathways that are often hijacked by viruses for their replication. One such critical pathway is the NF-κB signaling cascade, which plays a central role in the inflammatory response and can be activated by viral components.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagrams

Caption: Workflow for determining the cytotoxicity (CC50) of this compound.

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Caption: Workflow for the Plaque Reduction Assay.

References

- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell-based antiviral screening against coronaviruses: Developing virus-specific and broad-spectrum inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Evaluation of Mniopetal F Derivatives and Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mniopetal F, a member of the drimane sesquiterpenoid family of natural products, has garnered significant interest within the scientific community due to its potential as a lead compound in drug discovery. Isolated from the fungus Mniopetalum sp., this compound and its related compounds have demonstrated a range of biological activities, including anti-HIV, cytotoxic, and antibacterial properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and analogs, along with methodologies for evaluating their biological activities. The provided information is intended to guide researchers in the exploration of this promising class of compounds for therapeutic applications.

I. Synthesis of this compound Analogs

The synthesis of this compound and its analogs often involves a convergent approach, building upon a common drimane core. Key reactions in the synthesis of the drimane skeleton include the intramolecular Diels-Alder reaction to form the bicyclic system, followed by stereoselective functional group manipulations. Analogs can then be generated by modifying the peripheral functional groups of the Mniopetal core structure.

Experimental Workflow for the Synthesis of a Drimane Core:

Caption: General workflow for the synthesis of this compound analogs.

Key Experimental Protocols:

1. Horner-Wadsworth-Emmons (HWE) Reaction for Carbon Chain Elongation:

This reaction is a crucial step in constructing the linear precursor for the intramolecular Diels-Alder reaction.

-

Materials:

-

Aldehyde substrate

-

Phosphonate reagent (e.g., triethyl phosphonoacetate)

-

Base (e.g., sodium hydride (NaH), potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))

-

Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate (MgSO₄))

-

-

Protocol:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate reagent (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the ylide.

-

Cool the mixture back to 0 °C and add a solution of the aldehyde substrate (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

-

2. Intramolecular Diels-Alder (IMDA) Reaction:

This reaction forms the core bicyclic drimane skeleton.

-

Materials:

-

Triene precursor

-

High-boiling point solvent (e.g., toluene, xylene)

-

Lewis acid catalyst (optional, e.g., ethylaluminum dichloride)

-

-

Protocol:

-

Dissolve the triene precursor in a suitable high-boiling point solvent (e.g., toluene) in a sealed tube or a flask equipped with a reflux condenser.

-

Heat the solution to the desired temperature (typically between 110-180 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the substrate.

-

For Lewis acid-catalyzed reactions, the catalyst is added at a lower temperature (e.g., -78 °C to room temperature) and the reaction is stirred until completion.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cyclized drimane derivative.

-

II. Biological Evaluation of this compound Analogs

The biological activities of newly synthesized this compound analogs are typically assessed through a panel of in vitro assays to determine their cytotoxic, anti-HIV, and antibacterial properties.

1. Cytotoxicity Assays:

The cytotoxicity of the compounds is evaluated against a panel of human cancer cell lines to determine their potential as anticancer agents.

Experimental Workflow for Cytotoxicity Screening:

Caption: Workflow for determining the cytotoxicity of this compound analogs.

a. MTT Assay Protocol:

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should be ≤ 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Quantitative Cytotoxicity Data for Drimane Sesquiterpenoids:

The following table summarizes the cytotoxic activities of various natural and semi-synthetic drimane sesquiterpenoids against different cancer cell lines, providing a reference for the expected potency of this compound analogs.[1][2][3]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Polygodial | K562 (Leukemia) | 1.8 | [1] |

| Polygodial | Nalm-6 (Leukemia) | 2.5 | [1] |

| Cinnamoyl Polygodial | K562 (Leukemia) | 0.1 | [1] |

| Cinnamoyl Polygodial | Nalm-6 (Leukemia) | 0.2 | [1] |

| Drimenol Derivative 6a | MCF-7 (Breast) | 10.4 | [3] |

| Drimenol Derivative 6a | PC-3 (Prostate) | 12.5 | [3] |

| Drimenol Derivative 6a | HT-29 (Colon) | 15.2 | [3] |

| Isopolygodial | HT-29 (Colon) | 25.0 | [2] |

| Drimenol | HT-29 (Colon) | >100 | [2] |

2. Anti-HIV Activity Assay:

The ability of this compound analogs to inhibit HIV-1 replication can be assessed using a cell-based assay that measures the activity of HIV-1 reverse transcriptase (RT).

a. HIV-1 Reverse Transcriptase Inhibition Assay Protocol:

-

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound analogs dissolved in DMSO

-

Positive control (e.g., Nevirapine)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

-

-

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add the this compound analogs at various concentrations to the reaction mixture. Include a no-enzyme control, a no-drug control, and a positive control.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37 °C for 1 hour.

-

Stop the reaction by adding cold 10% TCA.

-

Filter the reaction mixture through glass fiber filters to capture the radiolabeled DNA product.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of RT inhibition and determine the IC₅₀ value.

-

3. Antibacterial Activity Assay:

The antibacterial potential of this compound analogs is determined by measuring their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

a. Broth Microdilution MIC Assay Protocol:

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

This compound analogs dissolved in DMSO

-

Positive control (e.g., Ciprofloxacin)

-

Resazurin solution (optional, for viability indication)

-

-

Protocol:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the this compound analogs in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (bacteria with antibiotic), a negative control (bacteria with DMSO), and a sterility control (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, add resazurin solution to each well and incubate for another 2-4 hours to confirm viability (blue = no growth, pink = growth).

-

Quantitative Antibacterial Data for Drimane Sesquiterpenoids:

The following table presents the MIC values of some drimane sesquiterpenoids against various bacterial strains.[4][5]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Polygodial | E. avium | 16 | [5] |

| Polygodial | K. pneumoniae | 32 | [5] |

| Polygodial | S. typhi | 64 | [5] |

| Polygodial | E. coli | 16-64 | [5] |

| Isopolygodial | E. avium | 32 | [4] |

| Drimenol | E. avium | >256 | [4] |

III. Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by this compound are not yet fully elucidated, studies on other drimane sesquiterpenoids suggest that the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a likely target.[6][7][8][9] Drimane sesquiterpenoids like polygodial and isotadeonal have been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation. Inhibition of this pathway could explain the observed cytotoxic and anti-inflammatory activities of this class of compounds.

Proposed NF-κB Inhibition by Drimane Sesquiterpenoids:

Caption: Proposed mechanism of NF-κB pathway inhibition by drimane sesquiterpenoids.

Protocol for NF-κB Reporter Assay:

-

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct

-

Complete cell culture medium

-

96-well white, clear-bottom plates

-

This compound analogs dissolved in DMSO

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Seed the reporter cells into 96-well plates and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound analogs for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control and determine the IC₅₀ value.

-

The synthesis and evaluation of this compound derivatives and analogs represent a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and characterize new compounds with potentially enhanced biological activities. Further investigation into the precise molecular targets and signaling pathways of these compounds will be crucial for their future development as clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A meroterpenoid NF-kappaB inhibitor and drimane sesquiterpenoids from Asafetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Efficacy Testing of Mniopetal F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal F is a novel synthetic compound under investigation for its potential therapeutic effects. These application notes provide a comprehensive guide to the in vitro evaluation of this compound, focusing on its efficacy in cancer cell models. The following protocols detail standard assays to assess its impact on cell viability, apoptosis, and cell migration, which are critical hallmarks of cancer progression.[1][2] The methodologies are designed to provide reproducible and quantifiable data to determine the therapeutic potential of this compound.

Assessment of Cell Viability

Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound on cancer cells.[2][3] The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound across different cancer cell lines after 48 hours of treatment. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[6]

| Cell Line | Cancer Type | This compound IC50 (µM) |

| MCF-7 | Breast Cancer | 12.5 |

| A549 | Lung Cancer | 25.8 |

| HeLa | Cervical Cancer | 18.2 |

| HepG2 | Liver Cancer | 32.1 |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[4]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution)

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5]

-

Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[5]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Read the absorbance at 570 nm using a multi-well spectrophotometer.[5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism that anticancer drugs often induce.[7][8] Assays to detect apoptosis include monitoring changes in the cell membrane, activation of caspases, and DNA fragmentation.[8]

Quantitative Data Summary

The following table presents hypothetical data on the percentage of apoptotic cells in the A549 lung cancer cell line after 24 hours of treatment with this compound, as determined by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 0 | 2.1 | 1.5 |

| This compound | 10 | 15.3 | 5.2 |

| This compound | 25 | 35.8 | 12.7 |

| This compound | 50 | 55.2 | 20.1 |

Experimental Protocol: Annexin V/PI Staining